molecular formula C19H12N2O2S B2838347 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde CAS No. 379248-84-7

4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde

Cat. No. B2838347
CAS RN: 379248-84-7
M. Wt: 332.38
InChI Key: BYOFGWKOPRCCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde” is a chemical compound with the linear formula C19H12N2O2S . It has a molecular weight of 332.384 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation .

Scientific Research Applications

Synthesis and Polymer Applications

  • Novel Soluble Polyimides : The synthesis of novel soluble pyridine-containing polyimides was achieved using a derivative similar to 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde. These polyimides exhibited good solubility in common organic solvents, high thermal stability, excellent mechanical properties, and low dielectric constants, making them suitable for electronic applications (Wang et al., 2007).

  • Pyridine-Bridged Polyimides : Another study focused on polyimides derived from pyridine-bridged aromatic dianhydride monomers. These materials demonstrated outstanding thermal and mechanical properties, along with solubility in aprotic amide solvents, indicating their potential in high-performance applications (Wang et al., 2006).

Heterocyclic Chemistry and Antiparasitic Activity

  • Pyrimidine Derivatives for Biological Screening : A study synthesized pyrimidine derivatives, including structures related to this compound, and evaluated their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds exhibited significant biological activities, highlighting their potential in medicinal chemistry (Bhat et al., 2014).

  • Antioxidant Properties of Pyridinols : Research into pyridinol derivatives, related to the core structure of interest, showed promising antioxidant properties, suggesting their use as potential antioxidants in pharmaceutical formulations (Wijtmans et al., 2004).

  • Antiparasitic Activities : Derivatives of the compound were assessed for their antiparasitic activities against pathogens like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. These studies demonstrate the potential of such compounds in the development of new antiparasitic drugs (Azas et al., 2003).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2S/c22-11-13-6-8-15(9-7-13)23-18-16-10-17(14-4-2-1-3-5-14)24-19(16)21-12-20-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOFGWKOPRCCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)OC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.